Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride
Overview
Description
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary target of this compound is the Human Somatostatin Receptor Subtype 2 (sst2) . This receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of numerous secondary hormones.
Mode of Action
As a potent and selective non-peptide agonist for the sst2 receptor , this compound likely interacts with its target by binding to the receptor, thereby triggering a response and leading to changes in the cell.
Biochemical Pathways
The activation of the sst2 receptor can affect various biochemical pathways. For instance, it can inhibit the release of many hormones, including growth hormone, thyroid-stimulating hormone, and insulin .
Result of Action
The activation of the sst2 receptor by this compound can result in a decrease in the release of various hormones, which can have numerous effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride plays a crucial role in biochemical reactions, particularly as a ligand for specific enzymes and proteins. It has been shown to interact with human somatostatin receptor subtype 2 (sst2), acting as a potent and selective non-peptide agonist . This interaction is significant as it influences various signaling pathways mediated by the somatostatin receptor, which is involved in the regulation of endocrine and nervous system functions.
Cellular Effects
The effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those associated with the somatostatin receptor . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function. For instance, the activation of the somatostatin receptor by this compound can inhibit the release of certain hormones and neurotransmitters, thereby influencing cellular activities.
Molecular Mechanism
At the molecular level, Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride exerts its effects through binding interactions with the somatostatin receptor . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of gene expression. Additionally, the compound may influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure to the compound can lead to sustained activation of the somatostatin receptor, resulting in long-term changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively activates the somatostatin receptor without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity to specific tissues. These dosage effects highlight the importance of careful dose optimization in experimental settings.
Metabolic Pathways
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is involved in specific metabolic pathways, particularly those related to its interaction with the somatostatin receptor . The compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. Additionally, it may interact with various cofactors that are essential for its biochemical activity.
Transport and Distribution
Within cells and tissues, Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can significantly impact its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is critical for its function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity, as the compound’s interactions with biomolecules are often compartment-specific.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by the addition of Spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight. The product is then purified using silica flash column chromatography .
Industrial Production Methods
Industrial production of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.
Scientific Research Applications
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of other spirocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.
Spiro[indene-1,4’-isochromane] derivatives: These compounds have an isochromane moiety instead of a piperidine ring.
Uniqueness
Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is unique due to its specific spirocyclic structure and potential biological activities. Its ability to act as a non-peptide agonist for somatostatin receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHLHIBZLOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595485 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231938-20-8 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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